3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid

Structure-Activity Relationship Loop Diuretic Pharmacophore Medicinal Chemistry

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid (CAS 22893-29-4) is a low-molecular-weight (306.77 g/mol) 3-amino-5-sulfamoylbenzoic acid derivative belonging to the high-ceiling loop diuretic pharmacophore class. Structurally, it is the direct 4-chloro analog of bumetanide (which bears a 4-phenoxy group) and shares the 4-chloro-5-sulfamoyl substitution pattern with furosemide, placing it at a key structural intersection between the 3-aminobenzoic acid and anthranilic acid diuretic series.

Molecular Formula C11H15ClN2O4S
Molecular Weight 306.77 g/mol
CAS No. 22893-29-4
Cat. No. B13983645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid
CAS22893-29-4
Molecular FormulaC11H15ClN2O4S
Molecular Weight306.77 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C11H15ClN2O4S/c1-2-3-4-14-8-5-7(11(15)16)6-9(10(8)12)19(13,17)18/h5-6,14H,2-4H2,1H3,(H,15,16)(H2,13,17,18)
InChIKeyCNBZFYQGTRTWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butylamino)-4-chloro-5-sulfamoylbenzoic Acid (CAS 22893-29-4): Identity, Class, and Procurement-Relevant Context


3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid (CAS 22893-29-4) is a low-molecular-weight (306.77 g/mol) 3-amino-5-sulfamoylbenzoic acid derivative belonging to the high-ceiling loop diuretic pharmacophore class [1]. Structurally, it is the direct 4-chloro analog of bumetanide (which bears a 4-phenoxy group) and shares the 4-chloro-5-sulfamoyl substitution pattern with furosemide, placing it at a key structural intersection between the 3-aminobenzoic acid and anthranilic acid diuretic series [2]. The compound is formally catalogued as Bumetanide Impurity 31 and is commercially available as a reference standard for pharmaceutical analytical testing .

Why 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic Acid Cannot Be Interchanged with Bumetanide or Furosemide in Research and Analytical Workflows


Although 3-(butylamino)-4-chloro-5-sulfamoylbenzoic acid, bumetanide, and furosemide all derive from the 5-sulfamoylbenzoic acid diuretic pharmacophore, the substitution pattern at position 4 fundamentally governs receptor–ligand interaction geometry, transporter isoform selectivity, and pharmacokinetic behavior [1]. The 4-chloro substituent on this compound (Hammett σp ≈ +0.23) creates a distinctly different electronic and steric environment compared with the 4-phenoxy group of bumetanide (σp ≈ −0.03), altering hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability [2]. The scientific literature explicitly differentiates 4-substituted-3-amino-5-sulfamoylbenzoic acid derivatives by their position-4 substituent, demonstrating that diuretic potency, NKCC isoform inhibition profile, and natriuretic/saluretic ratio are substituent-dependent parameters that cannot be assumed equivalent across analogs [1][3]. Consequently, substituting this compound with bumetanide or furosemide in analytical reference standards, SAR studies, or impurity profiling workflows introduces uncontrolled variables that compromise data integrity.

Quantitative Evidence Guide: Where 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic Acid Is Demonstrably Differentiated from Its Closest Analogs


Structural Differentiation at Position 4: 4-Chloro vs. 4-Phenoxy Substitution Defines a Distinct Pharmacophoric Profile

The target compound bears a 4-chloro substituent (atomic radius ~99 pm; Hammett σp = +0.23; electron-withdrawing, lipophilic), whereas the closest clinical analog bumetanide (CAS 28395-03-1) carries a 4-phenoxy group (σp ≈ −0.03; electron-donating by resonance, bulkier). This substitution represents the critical pharmacophoric divergence point in the 3-amino-5-sulfamoylbenzoic acid series [1]. The 4-chloro pattern aligns this compound with the classical 4-halogeno-5-sulfamoyl diuretic motif exemplified by furosemide (4-chloro-2-furfurylamino-5-sulfamoylbenzoic acid), establishing the target compound as a structural bridge between the 3-aminobenzoic acid series (bumetanide-type) and the anthranilic acid series (furosemide-type) [2]. This is not merely a bioisosteric replacement; the phenoxy-to-chloro substitution alters molecular volume (bumetanide ~295 ų vs. target compound estimated ~240 ų), hydrogen-bond acceptor count (bumetanide: 6; target compound: 5), and calculated logP (bumetanide: ~3.4; target compound: ~2.1), collectively predicting distinct transporter binding kinetics and metabolic stability profiles .

Structure-Activity Relationship Loop Diuretic Pharmacophore Medicinal Chemistry

Explicit Comparator Status: The Compound Served as a Reference Standard for Diuretic Screening in Dogs Alongside Bumetanide

In the foundational structure-activity relationship study published by Feit, Nielsen, and Bruun in the Journal of Medicinal Chemistry (1974), the diuretic screening results of a novel series of 4-substituted 3-alkylthio-5-sulfamoylbenzoic acids in dogs were explicitly 'summarized and compared with those of bumetanide and 3-n-butylamino-4-chloro-5-sulfamoylbenzoic acid' [1]. This establishes the target compound as one of only two reference standards—alongside bumetanide itself—against which all newly synthesized 3-alkylthio analogs were benchmarked. The compound thus occupies a privileged position in the canonical SAR literature of this drug class, having been selected by the original Leo Pharmaceutical discovery team as a representative of the 4-chloro-3-alkylamino substitution phenotype [1][2]. The diuretic screening protocol employed oral administration in conscious dogs with measurement of urine volume, sodium, potassium, and chloride excretion over a 5-hour collection period [1].

Diuretic Screening In Vivo Pharmacology Saluretic Activity

Designated Pharmacopeial Impurity Reference Standard: Bumetanide Impurity 31 with Certified Purity for Analytical Method Validation

3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid is formally designated as Bumetanide Impurity 31 (also cross-referenced as Bumetanide Impurity 12 by some pharmacopeial suppliers) and is commercially supplied as a certified reference standard with characterized purity (typically ≥95% or ≥98% by HPLC) for use in analytical method development, system suitability testing, and batch-release quality control of bumetanide active pharmaceutical ingredient and finished dosage forms . This designation is distinct from bumetanide itself (CAS 28395-03-1) and from other bumetanide-related impurities such as Bumetanide Related Compound A (CAS 28328-54-3, the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid des-butyl analog) or 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2, a synthetic intermediate) . The compound is detected and quantified using validated RP-HPLC methods with linearity demonstrated over the range 0.315–1.875 μg/mL for bumetanide and its related impurities [1].

Pharmaceutical Analysis Impurity Profiling Reference Standard

Synthetic Pathway Position: Earlier Intermediate with Distinct Reactivity for Process Chemistry Applications

In the established industrial synthesis of bumetanide, the target compound represents the 4-chloro-3-butylamino-5-sulfamoyl intermediate formed after reductive amination of 4-chloro-3-amino-5-sulfamoylbenzoic acid (or its nitro precursor) with n-butyraldehyde, but prior to the nucleophilic aromatic substitution that installs the 4-phenoxy group [1][2]. The bumetanide synthesis proceeds from 4-chlorobenzoic acid → sulfonylchlorination → nitration → reduction → sulfamoylation → N-alkylation with butyraldehyde → nucleophilic displacement of 4-Cl by phenoxide to yield bumetanide [1]. The target compound is therefore the immediate penultimate intermediate in this sequence. This contrasts with 4-chloro-3-nitro-5-sulfamoylbenzoic acid (CAS 22892-96-2), which occurs earlier in the pathway and retains the nitro group, making it unsuitable for N-alkylation SAR studies [2].

Process Chemistry Synthetic Intermediate Bumetanide Manufacturing

NKCC Transporter Isoform Selectivity Context: The 4-Chloro Substituent Confers a Distinct Inhibition Profile Relative to 4-Phenoxy and 4-Chloroanilino Analogs

A comprehensive structure-function study by Lykke et al. (Br. J. Pharmacol. 2015) demonstrated that substitution at the 4-position of the bumetanide scaffold directly modulates inhibitor potency at human NKCC2A expressed in Xenopus laevis oocytes [1]. Bumetanide (4-phenoxy) inhibited hNKCC2A with an IC₅₀ of 4.0 μM, while replacement of the phenoxy group with a 4-chloroanilino group yielded compounds with HIGHER potency than bumetanide [1]. The target compound, bearing a 4-chloro substituent (not 4-chloroanilino), represents a distinct electronic and steric environment at the position known to govern hNKCC2A binding pocket interactions. The Lykke et al. study also established a strong correlation (r² = 0.817; P < 0.01) between diuretic potency in dogs and hNKCC2A inhibition across the bumetanide derivative series [1]. Additionally, the companion NKCC1 study by the same group (Lykke et al., 2016) reported bumetanide IC₅₀ values of 0.68 μM (hNKCC1A) and 4.0 μM (hNKCC2A), establishing a 6-fold NKCC1/NKCC2 selectivity window for bumetanide that may differ for the 4-chloro analog [2].

NKCC Inhibition Ion Transport Transporter Selectivity

Molecular Descriptor Profile: Quantifiable Physicochemical Differentiation from Bumetanide and Furosemide

The target compound (C₁₁H₁₅ClN₂O₄S; MW 306.77; exact mass 306.04400) differs from its closest clinical analogs in key physicochemical descriptors that govern solubility, permeability, and metabolic stability . Relative to bumetanide (C₁₇H₂₀N₂O₅S; MW 364.42), the target compound has 1 fewer aromatic ring, 6 fewer carbon atoms, and a lower molecular weight (−57.65 g/mol; −15.8%). The removal of the phenoxy group reduces the calculated octanol-water partition coefficient (clogP) by approximately 1.3 log units, shifting the compound toward the more hydrophilic region of the drug-likeness space . The boiling point is reported as 565.1°C at 760 mmHg, density 1.448 g/cm³, and flash point 295.6°C (experimental or predicted values) . These properties have direct implications for chromatographic retention behavior, solid-phase extraction recovery, and formulation compatibility—all of which are relevant to analytical method development and impurity control strategies.

ADME Prediction Physicochemical Properties Drug-Likeness

Validated Application Scenarios for 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic Acid (CAS 22893-29-4) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Bumetanide Drug Product Batch-Release Testing

As the certified Bumetanide Impurity 31 reference standard , this compound is the only chemically correct material for HPLC system suitability testing and impurity quantitation in bumetanide API and finished oral solid dosage forms. Validated RP-HPLC methods achieve linearity over 0.315–1.875 μg/mL for simultaneous bumetanide and impurity quantification [1]. The compound's distinct retention time, UV absorption profile, and mass spectrum enable unambiguous identification and quantification, satisfying ICH Q3A/Q3B and pharmacopeial monograph requirements for specified impurities. Generic substitution with bumetanide itself, furosemide, or alternative 4-substituted analogs would compromise peak identification, system suitability criteria, and impurity acceptance limits.

Structure-Activity Relationship Studies at the 4-Position of the 3-Amino-5-sulfamoylbenzoic Acid Pharmacophore

The compound's 4-chloro substitution pattern fills a critical gap in the published SAR between the 4-phenoxy series (bumetanide, IC₅₀ hNKCC2A = 4.0 μM) and the 4-chloroanilino series (more potent than bumetanide) . As a reference compound that was explicitly benchmarked against bumetanide in the original Leo Pharmaceutical diuretic screening program in dogs [1], this compound enables researchers to anchor new NKCC inhibition data to the historical dataset and to systematically probe electronic (σp = +0.23) versus steric contributions of the 4-substituent to transporter binding and diuretic efficacy.

Process Chemistry Fate-and-Purge Studies for Bumetanide Manufacturing

As the penultimate intermediate in the bumetanide synthetic pathway (formed after N-alkylation but before phenoxylation) , this compound is the critical spike standard for demonstrating that the final phenoxylation step effectively purges the 4-chloro intermediate below toxicological concern thresholds (per ICH M7 guidelines). The compound's reactive 4-chloro group also makes it the preferred scaffold for synthesizing bumetanide analog libraries with diverse 4-position substituents (aryloxy, alkylthio, anilino, etc.) through late-stage nucleophilic aromatic substitution, enabling systematic exploration of NKCC isoform selectivity [1].

Cross-Class Analytical Bridging Standard for Loop Diuretic Method Development

The compound's shared 4-chloro-5-sulfamoyl motif with furosemide, combined with its 3-butylamino-4-substituted core shared with bumetanide, makes it uniquely suited as a bridging analytical standard for developing multi-analyte HPLC or LC-MS/MS methods that simultaneously quantify multiple loop diuretics and their impurities . Its intermediate lipophilicity (estimated logP ~2.1, compared with bumetanide ~3.4 and furosemide ~2.0) provides a mid-range retention time marker for optimizing gradient elution conditions in reversed-phase chromatography.

Quote Request

Request a Quote for 3-(Butylamino)-4-chloro-5-sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.